molecular formula C8H15NO B1313976 1-(Oxiran-2-ylmethyl)piperidine CAS No. 4945-53-3

1-(Oxiran-2-ylmethyl)piperidine

Cat. No.: B1313976
CAS No.: 4945-53-3
M. Wt: 141.21 g/mol
InChI Key: JWYRPOYJRRHHIL-UHFFFAOYSA-N
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Description

1-(Oxiran-2-ylmethyl)piperidine is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an oxirane (epoxide) group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide group with the stability of the piperidine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-(Oxiran-2-ylmethyl)piperidine plays a significant role in various biochemical reactions due to its reactive epoxide group. This compound can interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The interactions of this compound with cytochrome P450 enzymes are particularly noteworthy, as these enzymes are involved in the metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The epoxide group in the compound can react with nucleophilic sites on proteins, such as the thiol groups of cysteine residues or the amino groups of lysine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, this compound can influence the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals. These interactions can influence the activity and function of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxiran-2-ylmethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the epoxide ring of epichlorohydrin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-ylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Oxiran-2-ylmethyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxiran-2-ylmethyl)piperidine is unique due to its combination of an epoxide group and a piperidine ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The presence of the piperidine ring also imparts specific pharmacological properties that are not observed in similar compounds with different ring structures .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYRPOYJRRHHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496521
Record name 1-[(Oxiran-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4945-53-3
Record name 1-[(Oxiran-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine (3 ml) was dissolved in t-butyl alcohol (1.2 ml), and the solution was added dropwise with (±)-epichlorohydrin (2.45 ml) on an ice bath. The mixture was slowly warmed to room temperature as it was, and stirred for 18 hours. Then, the mixture was added dropwise with a solution of potassium t-butoxide (3.39 g) in tetrahydrofuran (18 ml) under ice cooling so that the internal temperature should not exceed 15° C. After the addition, the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, the resulting residue was added to distilled water, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1) to obtain the title compound (1.55 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two
Quantity
3.39 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Synthesis of sulfur-containing vicinal aminoalcohols on the basis of N-(oxiran-2-ylmethyl)amines"?

A1: The research paper focuses on utilizing N-(oxiran-2-ylmethyl)amines, which includes 1-(oxiran-2-ylmethyl)piperidine, as a building block for synthesizing sulfur-containing vicinal amino alcohols []. These amino alcohols are valuable intermediates in the production of various biologically active compounds. The paper details the synthetic methodology and explores different reaction conditions to achieve the desired products.

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